(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate
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Overview
Description
The compound "(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate" is an organic molecule with a structure that features a benzo[d][1,2,3]triazin-4-one core connected to a naphthalen-2-yloxy acetate group. This hybrid structure suggests potential for unique reactivity and a wide range of applications in fields such as medicinal chemistry, synthetic organic chemistry, and material sciences.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Preparation Methods
Synthetic Routes
Benzotriazinone Core Formation: : The synthesis begins with the construction of the benzo[d][1,2,3]triazin-4-one ring system, often prepared from 2-aminobenzoic acid derivatives via cyclization reactions involving suitable nitrating agents.
Naphthalen-2-yloxy Acetate Attachment: : The naphthalen-2-yloxy acetate group can be introduced via esterification of 2-naphthol with 2-bromoacetyl bromide, followed by nucleophilic substitution to attach it to the benzo[d][1,2,3]triazin-4-one core.
Industrial Production Methods
Large-scale synthesis would require optimization of the synthetic route to maximize yield and purity. This often involves:
Use of catalytic amounts of acids or bases to drive reactions to completion.
Employment of high-pressure reactors for efficient cyclization and esterification.
Utilizing purification techniques like recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy acetate moiety, potentially forming quinone-like structures.
Reduction: : Reduction can occur at the benzo[d][1,2,3]triazin-4-one ring, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: : The naphthalen-2-yloxy acetate group can be substituted by other nucleophiles, altering the compound's properties and reactivity.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Use of nucleophiles like amines or thiols under mild heating to achieve substitution.
Major Products
Oxidation: : Formation of naphthalenediol derivatives or quinones.
Reduction: : Formation of amines or hydroxylated benzo[d][1,2,3]triazin derivatives.
Substitution: : Formation of novel esters, amides, or ether derivatives.
Scientific Research Applications
Chemistry
The compound is used in the synthesis of novel organic molecules, acting as an intermediate in multi-step synthetic processes.
Biology
In biological research, the compound may serve as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine
The unique structure suggests potential as a pharmacophore in drug discovery, particularly for targeting diseases involving oxidative stress or as enzyme inhibitors.
Industry
In industrial chemistry, the compound could be a precursor for advanced materials, such as polymers with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(phenoxy)acetate: : Differing in the phenyl group replacing the naphthalene, it shows varied reactivity and biological activity.
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(pyridin-2-yloxy)acetate:
Uniqueness
The naphthalen-2-yloxy moiety provides unique steric and electronic properties, which can enhance the compound's interaction with biological targets and its reactivity in synthetic processes. The fusion of the triazinone core with a naphthalene group is relatively rare, making it a valuable compound for developing novel chemical entities with specific functional properties.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-naphthalen-2-yloxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-19(12-26-16-10-9-14-5-1-2-6-15(14)11-16)27-13-23-20(25)17-7-3-4-8-18(17)21-22-23/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQMLMLKLSYUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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